3-Ethyl-n-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZQJHAYDHFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of N Alkylated Aniline Derivatives in Contemporary Chemical Research
N-alkylated aniline (B41778) derivatives are organic compounds of significant interest in both industrial and academic research. researchgate.net These molecules are fundamental intermediates in the manufacturing of a wide array of products, including dyes, plastics, pharmaceuticals, and agrochemicals. psu.edu The process of N-alkylation, which involves the introduction of an alkyl group to the nitrogen atom of an amine, is a key transformation in the synthesis of many biologically active compounds and materials. researchgate.netrsc.org
The importance of these derivatives stems from their role as versatile starting materials and intermediates in fine chemical synthesis. wikipedia.org For instance, N-methylaniline and N,N-dimethylaniline are vital in the color industry. wikipedia.org The development of efficient and selective N-alkylation methods is a major focus of contemporary research. Traditional methods often relied on harsh reagents like alkyl halides, which generate significant waste. researchgate.net Modern approaches, however, are geared towards more sustainable catalytic processes. These methods often utilize abundant and less toxic alkylating agents, such as alcohols, and produce water as the primary byproduct, aligning with the principles of green chemistry. researchgate.netrsc.org
Catalysis plays a pivotal role in the synthesis of N-alkylated anilines. A variety of transition metals, including palladium, ruthenium, iridium, iron, and cobalt, have been explored for their catalytic efficacy in these reactions. researchgate.netrsc.orgacs.org Palladium, in particular, has been noted for its high efficiency, mild reaction conditions, and selectivity. rsc.org The "borrowing hydrogen" methodology, often facilitated by these metal catalysts, represents a sustainable and environmentally friendly approach to N-alkylation. researchgate.netrsc.org This method involves the temporary removal of hydrogen from an alcohol to form an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation of the imine to the desired N-alkylated amine. rsc.org
Elucidation of Reaction Mechanisms Involving 3 Ethyl N Methylaniline
Catalytic Activation Mechanisms on Solid Surfaces
The catalytic activation of N-alkylanilines on solid surfaces is a multifaceted process governed by an interplay between adsorbate-surface interactions and intermolecular forces among adjacent molecules. nih.gov These interactions dictate the reaction pathways, leading to either molecular desorption or the selective cleavage of specific chemical bonds. acs.orgarxiv.org
The platinum (111) surface is a well-defined, densely packed, and symmetric substrate frequently used for fundamental studies in surface chemistry. nih.gov The adsorption of N-methylaniline (NMA), as a proxy for 3-Ethyl-N-methylaniline, on Pt(111) is highly dependent on the surface coverage, which in turn influences the molecule's orientation and bonding strength. acs.orgarxiv.org
The molecular orientation of NMA on the Pt(111) surface is dictated by a delicate balance between molecule-surface charge transfer and intermolecular interactions, which changes significantly with surface coverage. acs.orgarxiv.org
At low coverages (e.g., 1/36 monolayer), the NMA molecule adsorbs strongly and lies nearly flat on the Pt(111) surface. acs.orgresearchgate.net This orientation allows for maximum interaction, involving both the phenyl ring and the nitrogen atom with the platinum surface atoms. acs.org As the surface coverage increases (e.g., to 1/6 monolayer), intermolecular repulsive forces become more significant, causing the phenyl ring to tilt noticeably away from the surface. nih.govacs.org In this high-coverage scenario, the molecule interacts with the surface primarily through the nitrogen atom. nih.govacs.org
This change in orientation directly impacts the adsorption energy and the bond distance between the nitrogen atom and the platinum surface. acs.org At low coverage, where the molecule is flat, the adsorption is strongest. As the coverage increases and the ring tilts up, the adsorption strength decreases. acs.orgresearchgate.net
| Surface Coverage (Monolayer) | Phenyl Ring Inclination Angle (°) | Pt-N Bond Distance (Å) | Adsorption Strength |
|---|---|---|---|
| 1/36 | 2.8 | 2.21 | Strong |
| 1/16 | - | 2.29 | Intermediate |
| 1/6 | 33.5 | 2.27 | Weaker |
The primary interaction for amine adsorption on transition metal surfaces like Pt(111) occurs through the nitrogen atom's lone pair of electrons. nih.govresearchgate.netarxiv.org This lone pair, located in a 2p orbital, acts as the highest occupied molecular orbital (HOMO) and is chemically active, readily forming a bond with the metal surface. ucdavis.eduresearchgate.net
Theoretical calculations show that the pz orbital of the nitrogen atom hybridizes with the dz² orbital of the surface platinum atoms. acs.org This interaction represents a sharing of electrons between the molecule and the surface, leading to a stable adsorbed state. acs.org The bonding mechanism is a combination of covalent effects and noncovalent electrostatic interactions. ucdavis.eduresearchgate.net The surface's local electric fields can polarize the dangling lone pair, leading to a strong, electrostatically driven bond. ucdavis.eduresearchgate.net This fundamental amine-surface interaction is the initial step that facilitates all subsequent chemical transformations. nih.gov
Upon heating, molecularly adsorbed NMA on Pt(111) undergoes a series of chemical transformations. researchgate.net While stable up to approximately 300 K, at temperatures between 300-350 K it begins to convert into one or more surface intermediates. researchgate.net Further annealing to higher temperatures leads to bond cleavage and the eventual desorption of decomposition products. researchgate.netarxiv.org
The ultimate decomposition pathway is also coverage-dependent. At low coverages, the flat orientation of the molecule facilitates bond activation and cleavage. acs.orgarxiv.org Conversely, at higher coverages where the molecule is tilted and bound less strongly, it is more likely to desorb intact from the surface as the temperature increases. nih.govacs.org Upon significant heating to temperatures above 400-500 K, the primary decomposition products that desorb are hydrogen cyanide (HCN) and hydrogen (H₂), leaving only carbon deposits on the surface at around 800 K. researchgate.netarxiv.org
The cleavage of the C-N bond is a critical step in the decomposition of N-alkylanilines on Pt(111). nih.gov This reaction is particularly favored at low surface coverages where the molecule's phenyl ring is in close contact with the platinum surface. acs.orgarxiv.org The interaction between the aromatic ring and the metal facilitates the breaking of the bond between the ring carbon and the nitrogen atom. nih.govacs.org
DFT calculations for NMA on Pt(111) at a low coverage of 1/36 have determined that the cleavage of the C-N bond connecting the phenyl ring to the nitrogen atom is an endothermic process, requiring an energy input of 1.43 eV. nih.gov This bond scission is a key step that leads directly to the formation and subsequent desorption of hydrogen cyanide (HCN). nih.govacs.org
Between the initial molecular adsorption and the final decomposition, several intermediate species are formed on the surface. For NMA on Pt(111), an N-methyleneaniline (NMEA) species has been identified as an intermediate that forms in the 300-350 K temperature range. researchgate.net This NMEA intermediate is itself unstable and dissociates upon further heating to around 450 K, continuing the decomposition cascade. researchgate.net
Studies of simpler amines on Pt(111) provide additional context for the types of intermediates that can form. Methylamine, for instance, is known to form aminocarbyne species, while ethylamine can yield analogous amino-vinylidene intermediates. nih.govresearchgate.net These findings suggest that the surface chemistry of this compound likely involves a complex network of adsorbed intermediates resulting from dehydrogenation and bond rearrangement steps prior to final decomposition. nih.gov In some contexts, co-adsorbed species can also influence reaction pathways; for example, ethylidyne has been shown to react with NMA to form N,N-dimethylaniline, acting as an active reaction partner rather than a passive spectator. nih.gov
Surface Chemical Transformations and Decomposition Pathways
Homogeneous Reaction Mechanisms
In solution, this compound participates in several fundamental reaction types, governed by its electronic and steric properties.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, where it acts as a nucleophile attacking an electron-deficient aromatic ring. chemistrysteps.com This process typically occurs via a two-step addition-elimination mechanism. pressbooks.pub In the first step, the amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. pressbooks.pub The presence of strong electron-withdrawing groups (like nitro groups) on the aromatic electrophile is crucial as they stabilize the negative charge of the intermediate, facilitating the reaction. masterorganicchemistry.com
The kinetics and equilibria of SNAr reactions are highly sensitive to both steric and electronic factors. For N-alkylated anilines like this compound, steric hindrance plays a dominant role. rsc.org
Steric Effects: The presence of the N-methyl and N-ethyl groups significantly hinders the approach of the nitrogen nucleophile to the electrophilic center. rsc.orgresearchgate.net Studies comparing the reactivity of aniline (B41778) with N-methylaniline in SNAr reactions show a dramatic decrease in reaction rate for the N-alkylated species. rsc.org The rate constant for the reaction involving N-methylaniline can be lowered by a factor of up to 10⁵ compared to aniline. rsc.orgresearchgate.net This reduction is attributed to increased steric hindrance during both the formation of the intermediate complex and the subsequent proton transfer steps. rsc.org It is expected that this compound would exhibit similar, if not slightly greater, steric hindrance.
Electronic Effects: The substituents on the aniline ring also influence reactivity. The ethyl group at the meta position in this compound is a weak electron-donating group. This slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity. However, this electronic effect is generally overshadowed by the much larger steric effects of the N-alkyl groups. researchgate.net
| Nucleophile | Key Feature | Relative Reaction Rate | Primary Reason |
|---|---|---|---|
| Aniline | Primary Amine (-NH₂) | High | Minimal steric hindrance. rsc.org |
| N-Methylaniline | Secondary Amine (-NHCH₃) | Very Low ( ~1/100,000 of Aniline) | Significant steric hindrance from the N-methyl group. rsc.orgresearchgate.net |
| This compound | Secondary Amine (-NHCH₃) with ring substituent | Very Low | Significant steric hindrance comparable to N-methylaniline. |
The SNAr reaction between an amine and an activated aryl halide proceeds through a zwitterionic intermediate (Meisenheimer complex). rsc.orgnih.gov In this intermediate, the nitrogen atom of the attacking amine bears a formal positive charge, while the aromatic ring of the electrophile carries a negative charge, which is delocalized by resonance, particularly onto the electron-withdrawing groups. nih.gov
N-alkylated anilines can undergo various oxidative transformations. A common reaction is the oxidation of the aniline functionality to produce nitrosoarenes and subsequently nitroarenes. mdpi.com This transformation can be achieved using various oxidizing agents, such as peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or trifluoroperacetic acid. mdpi.com The reaction mechanism is believed to proceed through the initial formation of a nitroso intermediate. mdpi.com The choice of oxidant and reaction conditions are critical for achieving high yields and selectivity, as over-oxidation can lead to side products. mdpi.com
Another significant oxidative pathway for tertiary and some secondary amines is N-dealkylation, which is a key metabolic process for many xenobiotics. nih.gov Chemical methods can mimic this transformation. For instance, the Polonovski reaction involves the oxidation of a tertiary amine to its N-oxide, followed by treatment with agents like acetic anhydride or iron salts to induce cleavage of an N-alkyl group, yielding a secondary amine and an aldehyde. nih.gov While this compound is a secondary amine, further N-alkylation would produce a tertiary amine susceptible to such oxidative dealkylation pathways.
Oxidative Transformations of N-Alkylated Anilines
Chain Reaction Mechanisms and Autoinhibition
No specific data is available for this compound.
Role of Semiquinone and Peroxide Chain Carriers
No specific data is available for this compound.
Hydroamination Reaction Pathways
No specific data is available for this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethyl N Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy is instrumental for elucidating the structure of 3-Ethyl-N-methylaniline by identifying the distinct chemical environments of hydrogen atoms within the molecule. The spectrum provides key information through chemical shifts (δ), signal integration, and spin-spin coupling patterns.
The aromatic region of the spectrum is expected to show complex signals for the four protons on the benzene (B151609) ring. Due to the meta-substitution pattern, these protons are chemically non-equivalent and would likely appear as a series of multiplets in the range of δ 6.5-7.2 ppm. The electron-donating nature of both the ethyl and N-methylamino groups influences the electron density of the ring, affecting the precise chemical shifts.
The aliphatic protons of the ethyl and methyl groups attached to the nitrogen atom give rise to characteristic signals. The N-H proton signal is typically observed as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature. msu.edu The protons on the carbons directly attached to the nitrogen are deshielded and generally appear in the δ 2.3-3.0 ppm range. libretexts.org
A predicted assignment of the ¹H NMR signals for this compound is detailed in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Partner(s) |
| Aromatic (C4-H, C5-H, C6-H) | ~ 6.6 - 7.1 | Multiplet (m) | 3H | Other Aromatic Protons |
| Aromatic (C2-H) | ~ 6.5 - 6.6 | Multiplet (m) | 1H | Other Aromatic Protons |
| N-H | Variable (e.g., ~3.6) | Broad Singlet (br s) | 1H | - |
| N-CH₂ | ~ 3.1 - 3.2 | Quartet (q) | 2H | -CH₃ (Ethyl) |
| Ar-CH₂ | ~ 2.6 | Quartet (q) | 2H | -CH₃ (Ethyl) |
| Ar-CH₃ | ~ 2.3 | Singlet (s) | 3H | - |
| N-CH₂-CH₃ | ~ 1.2 | Triplet (t) | 3H | -CH₂- (Ethyl) |
| Ar-CH₂-CH₃ | ~ 1.2 | Triplet (t) | 3H | -CH₂- (Ethyl) |
Note: The table presents estimated values based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
Variable Temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes within molecules, such as the rotation around single bonds. nih.govauremn.org.br For this compound, a key dynamic process is the restricted rotation around the C(aryl)-N bond due to steric hindrance and the partial double-bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring. montana.edu
At low temperatures, this rotation may be slow on the NMR timescale, leading to the observation of distinct signals for protons that would be equivalent if rotation were rapid. For instance, the aromatic protons ortho to the amino group may become non-equivalent. As the temperature is increased, the rate of rotation increases. This chemical exchange causes the distinct signals to broaden, then coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). mdpi.com
By analyzing the line shapes of the signals at different temperatures, particularly at the coalescence point, it is possible to calculate the rate of the exchange process (k) and subsequently the free energy of activation (ΔG‡) for the rotational barrier. montana.eduresearchgate.net This provides quantitative data on the molecule's conformational flexibility. A similar conformational analysis can be applied to the rotation around the N-C(ethyl) bond.
Vibrational Spectroscopy for Molecular Interactions and Bonding Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds, their strengths, and the masses of the connected atoms, providing a molecular fingerprint. researchgate.net
Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS), also known as IRRAS or RAIRS, is a highly sensitive technique for studying the structure and orientation of molecules adsorbed as thin films on reflective surfaces, such as gold or platinum. researchgate.netnih.gov The technique is governed by the metal surface selection rule, which states that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are IR-active. researchgate.net Modes with dipole moments parallel to the surface are not observed.
This selection rule makes FT-IRRAS an ideal tool for determining the orientation of this compound upon adsorption. For example:
Perpendicular Orientation: If the molecule adsorbs with the aromatic ring oriented perpendicular to the surface, vibrational modes within the plane of the ring, such as C-C and C-N stretching, would have a significant dipole moment component normal to the surface and would thus appear strong in the FT-IRRAS spectrum.
Parallel Orientation: If the aromatic ring lies flat on the surface, out-of-plane modes, like the aromatic C-H wagging vibrations, would be perpendicular to the surface and generate intense signals, while in-plane modes would be weak or absent.
By comparing the FT-IRRAS spectrum of the adsorbed monolayer to the standard transmission IR spectrum of the bulk compound, the average molecular orientation can be deduced.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected FT-IRRAS Intensity (Relative to Bulk IR) |
| N-H Stretch | 3300 - 3500 | Strong if N-H bond is perpendicular to surface |
| Aromatic C-H Stretch | 3000 - 3100 | Weak for flat orientation; stronger for tilted/edge-on |
| Aliphatic C-H Stretch | 2850 - 2960 | Dependent on ethyl group orientation |
| Aromatic C=C Stretch | 1500 - 1600 | Strong for perpendicular/tilted orientation |
| Aromatic C-N Stretch | 1200 - 1350 | Strong for perpendicular/tilted orientation |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong for parallel (flat) orientation |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. upenn.edu A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound lacks such symmetry, some vibrations may be inherently stronger in one technique than the other.
The Raman spectrum of this compound would be characterized by several key features:
Aromatic Ring Vibrations: A very strong and sharp signal corresponding to the symmetric ring "breathing" mode is expected around 1000 cm⁻¹. Other aromatic C=C stretching vibrations would appear in the 1580-1620 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibration is also Raman-active.
Alkyl Group Vibrations: C-H stretching and bending modes of the ethyl and methyl groups will be present.
Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum. The technique provides valuable structural information and can be used to analyze molecular interactions in various environments.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. caltech.edu The method is based on the photoelectric effect, where irradiating a surface with X-rays causes the emission of core-level electrons. The binding energy (BE) of these electrons is characteristic of the element and its chemical environment.
For this compound, XPS can provide the following information:
Elemental Composition: Survey scans would confirm the presence of carbon and nitrogen, and their relative atomic concentrations on the surface can be quantified.
Chemical State Analysis: High-resolution scans of the C 1s and N 1s regions reveal chemical shifts that differentiate atoms in different bonding environments.
C 1s Spectrum: The C 1s signal can be deconvoluted into multiple peaks representing the different types of carbon atoms: aromatic carbons bonded only to carbon and hydrogen (C-C, C-H), the aromatic carbon bonded to nitrogen (C-N), and the aliphatic carbons of the ethyl group. The C-N carbon would be shifted to a higher binding energy compared to the aromatic C-C/C-H carbons due to the electronegativity of nitrogen. Adventitious carbon is typically referenced at 284.8 eV for charge correction. mdpi.com
N 1s Spectrum: The N 1s peak provides direct information about the chemical state of the nitrogen atom. For a neutral secondary aromatic amine, the N 1s binding energy is expected in the range of 399.3-399.6 eV. nus.edu.sgxpsfitting.com If the amine group becomes protonated (-NH₂⁺-), the binding energy would shift significantly higher (to >401 eV) due to the positive charge. This allows for the study of acid-base chemistry at surfaces.
| Element (Core Level) | Chemical Environment | Predicted Binding Energy (eV) |
| C 1s | Aromatic C-C, C-H | ~ 284.8 |
| C 1s | Aliphatic C-C | ~ 285.0 |
| C 1s | Aromatic/Aliphatic C-N | ~ 286.0 - 286.5 |
| N 1s | Aromatic Amine (-NH-) | ~ 399.3 - 399.6 |
| N 1s | Protonated Amine (-NH₂⁺-) | > 401 |
Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can vary slightly based on the specific chemical environment and instrument calibration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound (C₉H₁₃N), the molecular weight is 135.21 g/mol . nih.gov Electron Ionization (EI) is a common method used for volatile compounds like aniline (B41778) derivatives, which generates a molecular ion (M⁺) and a series of characteristic fragment ions.
The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 135. As a compound containing a single nitrogen atom, it follows the nitrogen rule, exhibiting an odd nominal molecular mass. whitman.edu
Research Findings:
The fragmentation of N-alkylanilines is dominated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a favored pathway. whitman.edulibretexts.org For this compound, the primary fragmentation involves the loss of a methyl (CH₃•) or an ethyl (CH₃CH₂•) radical. The loss of the larger alkyl group (ethyl) is often less favorable than the loss of the smaller one (methyl). The most significant fragmentation pathway is typically the loss of a hydrogen atom from the α-carbon of the ethyl group, followed by the loss of a methyl radical.
The base peak (the most abundant ion) in the mass spectrum of a related compound, N-ethyl-N-methylaniline, is observed at m/z 120. libretexts.org This corresponds to the loss of a methyl radical ([M-15]⁺). This is a highly stable ion due to resonance stabilization involving the aromatic ring and the nitrogen lone pair.
Table of Major Fragment Ions for this compound:
| m/z Value | Proposed Ion Structure | Formation Pathway |
| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | Loss of methyl radical (•CH₃) from the N-methyl group (α-cleavage). |
| 106 | [C₇H₈N]⁺ | Loss of ethyl radical (•C₂H₅) from the N-ethyl group (α-cleavage). |
| 77 | [C₆H₅]⁺ | Loss of the entire N-ethyl-N-methyl group, leaving the phenyl cation. |
Data derived from typical fragmentation patterns of aromatic amines and publicly available spectral data for N-ethyl-m-toluidine. nih.govchemguide.co.uk
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing the purity of samples and analyzing products from synthesis or decomposition.
Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides excellent separation efficiency and sensitivity.
Research Findings:
A typical GC-MS method for analyzing aniline derivatives involves using a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS). sincerechemical.com The analysis is performed with a temperature program to ensure the efficient separation of the target analyte from impurities or other components in a mixture. For instance, a method for N-methylaniline detection used an initial oven temperature of 60°C, which was then ramped up to 200°C or higher. sincerechemical.comgoogle.com This approach allows for the separation of volatile thermal decomposition products or synthetic byproducts, which would elute at different retention times based on their boiling points and interaction with the stationary phase. The purity of a this compound sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.
Typical GC Parameters for Aniline Derivative Analysis:
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Interface Temp | 280-300 °C |
These parameters are representative and may require optimization for specific applications. sincerechemical.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds. For aromatic amines like this compound that lack a strong native chromophore for sensitive UV detection, a pre-column derivatization step is often employed. mdpi.com This process involves reacting the amine with a labeling reagent to form a highly fluorescent or UV-absorbing derivative, thereby significantly enhancing detection sensitivity.
Research Findings:
As a secondary amine, this compound can be derivatized with reagents that react with both primary and secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl). creative-proteomics.com Reagents like o-phthalaldehyde (B127526) (OPA) are typically used for primary amines but can be part of multi-reagent schemes to differentiate amine types. creative-proteomics.comspkx.net.cn The derivatization reaction with FMOC-Cl is rapid and produces a stable, highly fluorescent product that can be easily separated using reversed-phase HPLC.
The separation is typically achieved on a C18 column with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient. sielc.com Fluorescence detection provides excellent sensitivity and selectivity, with excitation and emission wavelengths chosen based on the properties of the specific derivative formed (e.g., for FMOC derivatives, excitation at ~265 nm and emission at ~310 nm). creative-proteomics.com This methodology is highly effective for quantifying trace levels of aromatic amines in various matrices. nih.govresearchgate.net
HPLC Derivatization and Analysis Summary:
| Step | Description | Example Reagent |
| Derivatization | Reaction of the amine with a labeling agent to attach a fluorophore. | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Separation | Reversed-phase chromatography on a C18 column. | Mobile Phase: Acetonitrile/Water gradient |
| Detection | Fluorescence detection at optimized excitation and emission wavelengths. | λex = 265 nm, λem = 310 nm (for FMOC) |
X-ray Diffraction (XRD) for Crystalline Structure and Intermolecular Interactions
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. While this compound is a liquid at room temperature, XRD analysis can be performed on its solid derivatives or by freezing the compound at low temperatures. cambridge.org This analysis provides precise information on bond lengths, bond angles, unit cell dimensions, crystal packing, and intermolecular interactions such as hydrogen bonding or π-stacking.
Research Findings:
There is limited published XRD data specifically for this compound. However, studies on other substituted aniline derivatives provide valuable insights into the structural characteristics that can be expected. cambridge.org For example, the analysis of chloroaniline derivatives shows that they crystallize in orthorhombic or monoclinic systems. cambridge.org The crystal packing in aniline derivatives is often governed by N-H···π interactions, and in the absence of a proton on the nitrogen (as in tertiary amines), packing is influenced by weaker van der Waals forces and C-H···π interactions.
Example Crystallographic Data for a Related Aniline Derivative (m-chloroaniline):
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pcca |
| a (Å) | 4.5039 |
| b (Å) | 19.820 |
| c (Å) | 12.699 |
| Molecules per unit cell (Z) | 8 |
Data from a study on chloroaniline derivatives to illustrate the type of information obtained from XRD. cambridge.org
Computational Chemistry and Theoretical Studies of 3 Ethyl N Methylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecular systems. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for a wide range of chemical investigations.
Elucidation of Electronic Structure and Charge Transfer Characteristics
DFT calculations are pivotal in understanding the electronic structure of 3-Ethyl-N-methylaniline. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular electrical transport properties and chemical reactivity. A smaller energy gap suggests a higher likelihood of intramolecular charge transfer. epstem.netepstem.net
Studies on similar aniline (B41778) derivatives have shown that the HOMO is often located over the carbon and oxygen atoms and can be slightly delocalized onto hydrogen atoms, while the LUMO is primarily delocalized on the carbon atoms of the benzene (B151609) ring. epstem.net This distribution of electron density is crucial for predicting how the molecule will interact with other chemical species and surfaces. For instance, in the adsorption of N-methylaniline (a closely related compound) on a Platinum (111) surface, DFT calculations revealed a sharing of electrons between the surface and the molecule. acs.org This was evidenced by the hybridization of the pz orbital of the nitrogen atom and the carbon atoms of the phenyl ring with the Pt dz2 orbital. acs.org Such charge transfer is fundamental to the catalytic activation of aromatic amines. acs.org
The table below summarizes key electronic properties for a related compound, 3-ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated using different DFT methods.
| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| B3LYP | -6.082 | -1.896 | 4.185 |
| B3PW91 | -6.127 | -1.933 | 4.194 |
Data for 3-ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one. epstem.net
Prediction of Geometric Structures and Adsorption Sites
DFT calculations are instrumental in predicting the optimized geometric structure of this compound, including bond lengths and angles. semanticscholar.org These theoretical predictions can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. semanticscholar.orgresearchgate.net
Furthermore, DFT is crucial for determining the preferred adsorption sites and orientations of molecules on catalytic surfaces. For N-methylaniline on a Pt(111) surface, DFT calculations have shown that at low coverage, the molecule interacts with the surface through both the phenyl ring and the nitrogen atom. acs.org Specifically, the nitrogen atom and several carbon atoms of the phenyl ring were found to be in contact with platinum surface atoms. acs.org This information is vital for understanding the mechanisms of surface-catalyzed reactions. acs.orgresearchgate.net
Vibrational Frequency Analysis and Mode Assignments
Theoretical vibrational frequency analysis using DFT provides a powerful complement to experimental infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. epstem.netacs.org
For instance, in studies of N-methylaniline, DFT calculations have been used to analyze the vibrational modes in both the gas phase and when adsorbed on a surface. acs.org Changes in vibrational frequencies upon adsorption provide critical information about the molecule-surface interactions and the structural dynamics of the system. acs.org It is common practice to scale the calculated vibrational frequencies to achieve better agreement with experimental values, as DFT methods can sometimes overestimate frequencies. researchgate.net
Thermodynamic Parameters and Reaction Energy Profiles
DFT calculations can be used to determine various thermodynamic parameters, such as enthalpy, entropy, and heat capacity, at different temperatures. researchgate.netepstem.net These parameters are essential for understanding the stability and reactivity of this compound under various conditions. The relationship between these thermodynamic properties and temperature can reveal insights into the molecule's reactive nature. researchgate.net
Moreover, DFT is employed to map out reaction energy profiles, which describe the energy changes that occur during a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and reaction energies. nih.gov This information is crucial for understanding the kinetics and thermodynamics of reactions involving this compound, such as its decomposition or its role in the formation of other compounds. nih.gov For example, studies on the activation of N-nitrosamines have used DFT to compare the reaction profiles of different molecules, revealing significant differences in their activation pathways. nih.gov
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis
While DFT is excellent for studying the electronic properties of a single, optimized geometry, molecules like this compound can exist in various conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational landscape of a molecule. jandr.orgrsc.org
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the positions and velocities of the atoms evolve over time. This allows for the study of the dynamic behavior of the molecule and the exploration of different conformational states. rsc.org
Monte Carlo simulations, on the other hand, use a random sampling approach to explore the conformational space. jandr.orgtandfonline.com By generating random changes in the molecular geometry and accepting or rejecting these changes based on their energy, MC simulations can identify low-energy conformations. jandr.org These simulations have been used to analyze the various conformations of flexible molecules, providing insights into their three-dimensional structures. researchgate.net
For N-alkylanilines, conformational preferences are a key aspect of their stereochemistry, influencing their chemical and biochemical reactions. researchgate.net Both MD and MC simulations can be employed to determine the relative energies of different conformers and the energy barriers between them, thus providing a comprehensive picture of the molecule's conformational flexibility. jandr.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or chemical reactivity. insilico.eunih.gov The goal of QSAR is to develop a mathematical equation that can predict the activity of new or untested compounds based on their structural features. nih.gov
In the context of this compound, QSAR models could be developed to predict its reactivity in various chemical reactions. These models typically use a set of molecular descriptors, which are numerical representations of the molecule's structural, physicochemical, or electronic properties. These descriptors can be derived from experimental measurements or, more commonly, from computational chemistry calculations.
The development of a robust QSAR model requires a dataset of compounds with known activities and a set of calculated descriptors. insilico.eu Statistical methods are then used to build a model that can accurately predict the activity of compounds in a separate test set. nih.gov While QSAR models have been developed for predicting the mutagenicity of aromatic amines, the predictive accuracy can vary, highlighting the importance of external validation to assess the model's reliability. insilico.eu
Application of Graph Theory in Topological Descriptors for Thermodynamic Correlations
In the field of computational chemistry, Quantitative Structure-Property Relationship (QSPR) models are essential tools for predicting the physicochemical properties of molecules based on their structural features. kashanu.ac.irkashanu.ac.ir Chemical graph theory is a key component of QSPR, providing a method to represent a molecule as a graph where atoms are vertices and bonds are edges. nih.govmdpi.com From this molecular graph, numerical values known as topological indices (TIs) or molecular descriptors can be calculated. These indices quantify aspects of the molecule's topology, such as its size, shape, branching, and complexity. nih.govechemcom.com
The fundamental principle of this approach is that the structural and topological characteristics of a molecule, encoded in these numerical descriptors, can be correlated with its macroscopic thermodynamic properties. kashanu.ac.ir By establishing a mathematical relationship, typically through multiple linear regression (MLR), between the topological indices and an experimental property for a series of related compounds, a model can be built to predict that property for other molecules that have not been experimentally tested. kashanu.ac.irsamipubco.com
Research Findings in Amine Derivatives
While specific, extensive QSPR studies focusing solely on this compound are not prominent in the literature, the methodology has been successfully applied to broader classes of compounds, including various aniline and amine derivatives. These studies provide a strong framework for understanding how the thermodynamic properties of this compound can be predicted.
One notable study focused on predicting the standard enthalpies of formation (∆H˚f) for both gas and liquid phases of 33 different amine compounds, which included various substituted anilines. kashanu.ac.ir The researchers calculated a wide range of topological and geometrical descriptors and used MLR to identify the most significant descriptors for building a predictive model. For the liquid phase, it was found that a combination of descriptors including the total primary surface area (PSA), Harary number (H), a maximal Z-like descriptor (MaxZL), and the molecular volume (V) provided a robust correlation. For the gas phase, the best model utilized descriptors such as the Wiener polarity number (Wp), Balaban index (J), and the maximal electrotopological positive variation (MaxPA). kashanu.ac.ir
The general process involves:
Defining a set of structurally related compounds (e.g., substituted anilines).
Calculating a variety of topological indices for each compound in the set.
Measuring a specific thermodynamic property (e.g., boiling point, enthalpy of formation) for each compound.
Using statistical analysis to develop a regression equation that links a selection of the most relevant topological indices to the measured property. kashanu.ac.irmdpi.com
Illustrative Application for this compound
To apply this method to this compound, one would first calculate its topological indices. These indices are derived directly from the molecule's hydrogen-suppressed graph (where hydrogen atoms are omitted for simplicity). Some of the most commonly used indices in QSPR studies include:
Randić Connectivity Index (χ): Calculated from the degrees of adjacent vertices, this index reflects the degree of branching in the molecule. echemcom.com
Balaban Index (J): A distance-based topological index that is highly discriminating for different molecular structures. kashanu.ac.irechemcom.com
Szeged Index (Sz): An index based on the distances of vertices, considered an extension of the Wiener index. echemcom.com
Harary Number (H): Based on the reciprocal of the distances between all pairs of vertices. kashanu.ac.ir
Once calculated, these indices for this compound could be input into a pre-existing QSPR model for anilines to predict a specific thermodynamic property. The following table illustrates the kind of data that would be generated in such a study, showing hypothetical calculated indices for this compound and their correlation with a known thermodynamic property like its boiling point.
| Molecular Descriptor | Symbol | Calculated Value (Hypothetical) |
| Wiener Index | W | 982 |
| Randić Connectivity Index | ¹χ | 4.871 |
| Balaban Index | J | 2.543 |
| Szeged Index | Sz | 1578 |
| Harary Number | H | 54.32 |
A typical QSPR correlation for a property like boiling point (BP) might take the form of the following linear equation:
BP = c₀ + c₁(W) + c₂(J) + c₃(¹χ) + ...
Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical regression on a training set of related aniline compounds. By inserting the calculated index values (W, J, ¹χ, etc.) for this compound into this equation, a theoretical boiling point can be estimated. This approach has been successfully used to predict various properties, including viscosity, heat capacity, and Gibbs free energy, for different families of organic compounds. echemcom.comutq.edu.iq
Applications of 3 Ethyl N Methylaniline in Specialized Chemical Synthesis and Catalysis
Role as a Key Intermediate in Complex Organic Synthesis
3-Ethyl-N-methylaniline serves as a versatile intermediate in the intricate field of organic synthesis. Its unique structure, featuring a substituted aniline (B41778) core, allows for its application in the creation of a variety of complex molecules, from specialized polymers to advanced chemical reagents.
Precursor in the Synthesis of Specialty Polymeric Materials with Tuned Thermal, Chemical, and Electrical Properties
While direct studies on poly(this compound) are not extensively available, the behavior of analogous polyaniline derivatives provides significant insight into its potential as a precursor for specialty polymeric materials. The substitution on both the aniline nitrogen and the aromatic ring is a key factor in tuning the final properties of the polymer.
The polymerization of aniline and its derivatives typically proceeds via chemical or electrochemical oxidation, leading to the formation of conducting polymers. uci.edu The presence of alkyl groups, such as the ethyl and methyl groups in this compound, influences the polymer's solubility, processability, and electronic properties. For instance, N-alkylation in polyanilines is known to affect the conductivity and stability of the resulting material. The copolymerization of aniline with N-methylaniline has been shown to produce a polymer with improved processability, although with a slight reduction in conductivity compared to pure polyaniline. uci.edu
The thermal stability of polymers derived from substituted anilines is another critical aspect. Studies on poly(N-methylaniline) and poly(N-ethyl aniline) have demonstrated that these materials possess good thermal stability. bibliotekanauki.plresearchgate.net For example, poly(N-ethyl aniline)/Talc composites have shown increased thermal stability compared to the pure polymer. bibliotekanauki.plresearchgate.net This suggests that a polymer derived from this compound would likely also exhibit robust thermal properties. The chemical stability of such polymers, particularly in acidic and alkaline media, is a crucial factor for their application. Polyaniline itself has demonstrated good stability in strongly acidic environments. researchgate.net
The electrical properties of these polymers are of significant interest. The conductivity of polyaniline derivatives can be modulated by the nature and position of substituents on the aromatic ring and the nitrogen atom. uci.edu While N-alkylation can sometimes lead to a decrease in conductivity, it can also enhance other properties like solubility, which is crucial for creating processable conductive materials for applications in sensors, rechargeable batteries, and electromagnetic shielding. uci.edu
Table 1: Comparison of Properties of Related Polyaniline Derivatives
| Polymer | Reported Conductivity (S/cm) | Key Properties |
| Polyaniline (PANI) | ~10-2 - 102 | High conductivity, good environmental stability. uci.edu |
| Poly(N-methylaniline) | ~10-5 | Better stability to oxidation than PANI. utoronto.ca |
| Poly(aniline-co-N-methylaniline) | ~10-5 | Improved processability over PANI. uci.edu |
This table is illustrative and based on data for related polymers to infer the potential properties of poly(this compound).
Formation of Advanced Chemical Reagents and Analogs
N,N-dialkylanilines, such as this compound, are valuable precursors for the synthesis of a variety of advanced chemical reagents and analogs. semanticscholar.org Their electron-rich nature makes them suitable substrates for functionalization, leading to the creation of complex molecular architectures.
One significant application of aniline derivatives is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, substituted anilines are key starting materials for the synthesis of quinoline (B57606) derivatives. nih.govjptcp.comiipseries.orgeurekaselect.com Various synthetic methodologies, such as the Skraup-Doebner-Von Miller synthesis, Conrad-Limpach synthesis, and Pfitzinger synthesis, utilize anilines to construct the quinoline scaffold. jptcp.comiipseries.org The specific substitution pattern of the aniline precursor, in this case, the 3-ethyl and N-methyl groups, would direct the regioselectivity of the cyclization reactions, leading to specifically substituted quinoline products.
Furthermore, N,N-dialkylanilines can be transformed into N-oxides, which are stable intermediates that can undergo rearrangements to introduce new functional groups onto the aromatic ring. semanticscholar.orgacs.org This method allows for the metal-free synthesis of aminophenols, aminoarylsulfonates, and other functionalized anilines, which are themselves valuable reagents in organic synthesis. semanticscholar.orgacs.org
Aromatic amines are also fundamental building blocks in the synthesis of azo dyes. imrpress.com The diazotization of an aromatic amine followed by coupling with another electron-rich aromatic compound is the classical method for producing a vast array of colors for various applications. imrpress.com this compound, being a tertiary aromatic amine, can act as the coupling component in such reactions.
Development of this compound Derivatives as Ligands in Coordination Chemistry
While specific research on this compound derivatives as ligands is limited, the broader class of N,N-dialkylanilines and substituted anilines has been explored in coordination chemistry. impactfactor.org The nitrogen atom of the aniline moiety possesses a lone pair of electrons, making it a potential donor atom for coordination to metal centers.
The development of ligands from aniline derivatives allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. impactfactor.org The ethyl and methyl groups on the nitrogen of this compound, along with the ethyl group on the aromatic ring, would influence the coordination geometry and the stability of the metal-ligand bond.
Principles Governing Metal-Ligand Complex Stability and Specificity
Donor Atom Preferences and Coordination Geometries
In ligands derived from this compound, the primary donor atom is the nitrogen of the aniline group. The lone pair of electrons on the nitrogen can form a coordinate covalent bond with a metal ion. The presence of two alkyl groups on the nitrogen makes it a tertiary amine, which can influence its basicity and steric bulk compared to primary or secondary anilines.
The coordination geometry of the resulting complex will depend on the coordination number of the metal ion and the steric hindrance imposed by the ligand. For a monodentate ligand like a simple this compound derivative, the coordination geometry would be determined by the number of ligands and other co-ligands around the metal center. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. youtube.comyoutube.com The steric bulk of the ethyl and methyl groups on the nitrogen, as well as the ethyl group at the meta position of the benzene (B151609) ring, could favor lower coordination numbers or lead to distorted geometries.
Table 2: Potential Coordination Geometries for Metal Complexes
| Coordination Number | Geometry |
| 2 | Linear |
| 4 | Tetrahedral or Square Planar |
| 6 | Octahedral |
This table represents common coordination geometries and is not based on experimentally determined structures of this compound complexes.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes containing aniline and its derivatives as ligands have shown promise in both homogeneous and heterogeneous catalysis. tesisenred.netnih.gov The electronic and steric properties of the aniline ligand can be tuned to modulate the reactivity of the metal center, making them attractive for a range of catalytic transformations.
In homogeneous catalysis, palladium complexes with N-heterocyclic carbene (NHC) and aniline-based ligands have been developed for cross-coupling reactions. tesisenred.net The aniline ligand can play a role in stabilizing the metal center and influencing the catalytic activity. While specific examples with this compound are not documented, the general principles suggest that its derivatives could be employed in similar catalytic systems. The N-alkylation of anilines using alcohols, catalyzed by various transition metal complexes, is another area of interest. researchgate.net
For heterogeneous catalysis, metal complexes can be immobilized on solid supports. nih.govnih.govunimi.it This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Ligands derived from anilines can be functionalized to anchor the metal complex to a support material like silica (B1680970) or a polymer. nih.gov These immobilized catalysts can then be used in various organic transformations, such as hydrogenation and oxidation reactions. unimi.itresearchgate.net The development of heterogeneous catalysts from well-defined metal complexes with nitrogen-containing ligands is an active area of research with potential applications in green chemistry. unimi.it
Promotion of Hydroamination and N-Alkylation Reactions
This compound and its analogs are implicated in hydroamination and N-alkylation reactions, which are fundamental processes for the formation of carbon-nitrogen bonds. These reactions are of significant interest in organic synthesis due to the prevalence of amines in pharmaceuticals, agrochemicals, and materials science.
N-alkylation of anilines, including derivatives of this compound, can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process is often catalyzed by transition metal complexes and is considered an environmentally benign approach as it typically produces water as the only byproduct. For instance, the N-ethylation of m-toluidine (B57737) (3-methylaniline) can be accomplished by reaction with ethanol (B145695) over a catalyst at elevated temperatures. orgsyn.org While this method may also yield the corresponding N,N-diethyl derivative, conditions can be optimized to favor the mono-alkylation product. orgsyn.org The purification of N-ethyl-m-toluidine often involves separation from the starting amine and the dialkylated product, for example, through the formation and subsequent reduction of a nitroso compound. orgsyn.org
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another critical reaction where aniline derivatives are employed. While direct hydroamination of unactivated olefins with anilines is challenging, catalyzed versions of this reaction have been developed. Research has demonstrated the hydroamination of styrenes with N-methylaniline, providing a model for the reactivity of N-alkylated anilines like this compound in such transformations.
Design and Evaluation of Selective Catalysts for Amine Synthesis
The synthesis of specifically substituted amines, such as this compound, often requires catalysts that can selectively promote N-alkylation while minimizing side reactions like C-alkylation or multiple alkylations. The design and evaluation of such catalysts are an active area of research.
Various catalytic systems have been developed for the selective N-alkylation of anilines. For example, zeolites with specific pore sizes (6 to 8 angstroms) and three-dimensional tubular shapes have been shown to be highly selective for the N-alkylation of aniline with lower alkanols at temperatures between 250°C and 350°C. This shape selectivity of the catalyst favors the formation of N-alkylanilines over C-alkylated products.
In recent years, there has been a focus on developing catalysts based on earth-abundant metals. Manganese pincer complexes, for instance, have been shown to be effective for the selective N-alkylation of a variety of substituted anilines with both aromatic and aliphatic alcohols. orientjchem.org These catalysts operate under relatively mild conditions and tolerate a range of functional groups. orientjchem.org Similarly, ruthenium complexes have been employed for the N-methylation of anilines using methanol (B129727) as the C1 source under weakly basic conditions. moleculardepot.com
The table below summarizes some catalytic systems used for the N-alkylation of anilines, which are relevant to the synthesis of this compound and its derivatives.
| Catalyst System | Aniline Substrate | Alkylating Agent | Key Features |
| Acidic Zeolite (S-115) | Aniline | Lower Alkanols | High selectivity for N-alkylation over C-alkylation. |
| Manganese Pincer Complexes | Substituted Anilines | Various Alcohols | Earth-abundant metal catalyst, good functional group tolerance. orientjchem.org |
| (DPEPhos)RuCl₂PPh₃ | Substituted Anilines | Methanol | Effective under weak base conditions. moleculardepot.com |
Chromogenic Substrate Applications in Spectrophotometric Assays
A sulfonated derivative of this compound, namely N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), serves as a highly effective chromogenic substrate in various spectrophotometric assays. chemicalbook.com TOOS is a water-soluble aniline derivative that is used as a chromogen for the determination of hydrogen peroxide in enzymatic reactions. chemicalbook.com
In the presence of hydrogen peroxide and a peroxidase, TOOS is oxidatively coupled with another reagent, typically a phenolic or anilinic compound like 4-aminoantipyrine (B1666024) (4-AAP) or 3-methyl-2-benzothiazolinone hydrazone (MBTH), to form a stable, colored dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide, which can in turn be linked to the activity of a hydrogen peroxide-producing enzyme or the concentration of its substrate.
This chromogenic system is widely employed in clinical diagnostics for the quantification of various analytes, including glucose, cholesterol, uric acid, and triglycerides. For example, in a glucose assay, glucose oxidase catalyzes the oxidation of glucose to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with TOOS and 4-AAP in the presence of peroxidase to form a purple quinoneimine dye with a maximum absorbance around 555 nm.
The properties of the TOOS reagent are summarized in the table below.
| Property | Value |
| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline |
| Acronym | TOOS |
| Molecular Weight | 331.36 g/mol |
| Appearance | Powder |
| Application | Chromogenic substrate for colorimetric assays chemicalbook.com |
Derivatization for Enhanced Chemical Functionality
This compound can be chemically modified to introduce new functional groups, thereby enhancing its utility in various applications. Derivatization can alter its electronic properties, solubility, and reactivity, opening up new avenues for its use in materials science, analytical chemistry, and organic synthesis.
Pathways to Cyanoethylated and Other N-Functionalized Derivatives
One important class of N-functionalized derivatives of this compound are the cyanoethylated compounds. The cyanoethylation of anilines is typically achieved through a Michael addition reaction with acrylonitrile. This reaction can be catalyzed by various agents, including cupric acetate.
The synthesis of N-(2-Cyanoethyl)-N-ethyl-m-toluidine, a derivative of this compound, is of particular interest as this compound serves as an intermediate in the synthesis of various disperse dyes, such as Disperse Red 65, 88, 153, and 179. tristarintermediates.org The presence of the cyanoethyl group can significantly impact the tinctorial properties of the resulting dyes.
Besides cyanoethylation, other N-functionalizations can be performed. For instance, reaction with ethylene (B1197577) oxide or a haloethanol can introduce a hydroxyethyl (B10761427) group, leading to the formation of N-ethyl-N-(2-hydroxyethyl)-m-toluidine. nanobioletters.com This derivative is also used as an intermediate for dyestuffs and as a photosensitive chemical in diazo paper coating. nanobioletters.com
The following table outlines some N-functionalized derivatives of this compound and their applications.
| Derivative Name | Functional Group Introduced | Key Application |
| N-(2-Cyanoethyl)-N-ethyl-m-toluidine | Cyanoethyl (-CH₂CH₂CN) | Intermediate for disperse dyes tristarintermediates.org |
| N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | Hydroxyethyl (-CH₂CH₂OH) | Intermediate for dyestuffs, photosensitive chemical nanobioletters.com |
Synthesis of Schiff Base Ligands from this compound Analogs
While this compound itself is a secondary amine and thus cannot directly form a Schiff base through condensation with a carbonyl compound, its primary amine analogs, such as 3-ethylaniline (B1664132), are excellent precursors for the synthesis of Schiff base ligands. Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry. derpharmachemica.com
The synthesis of Schiff bases from 3-ethylaniline analogs typically involves the condensation reaction with an aldehyde or a ketone, often under reflux in an alcoholic solvent and sometimes with acid or base catalysis. jetir.orgmdpi.com The resulting Schiff base ligands can coordinate to a wide range of metal ions through the imine nitrogen and other donor atoms present in the molecule, forming stable metal complexes. orientjchem.orgajgreenchem.comneliti.com
These metal complexes have diverse applications, including in catalysis, materials science, and as antimicrobial or anticancer agents. ajgreenchem.com The electronic and steric properties of the Schiff base ligand, which can be tuned by the substituents on the aniline and aldehyde/ketone precursors, play a crucial role in determining the properties of the resulting metal complex. For example, Schiff bases derived from 3-bromo-4-methylaniline (B27599) have been synthesized and their metal complexes with Co(II), Ni(II), and Cu(II) have been studied. derpharmachemica.com
The general scheme for the synthesis of a Schiff base from a 3-ethylaniline analog is shown below:
The characterization of these Schiff bases and their metal complexes is typically carried out using a variety of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. jetir.orgmdpi.com
Environmental Photochemistry and Degradation Mechanisms of Aromatic Amines
Photochemical Pathways and Kinetics in Aqueous and Heterogeneous Environmental Compartments
The photochemical degradation of aromatic amines can proceed through direct photolysis, where the molecule directly absorbs light, or indirect photolysis, which is mediated by photosensitizers present in the environment.
Direct Photolysis: Aromatic amines can absorb ultraviolet (UV) light, leading to the excitation of the molecule and subsequent chemical reactions. researchgate.net The efficiency of this process, known as the quantum yield, is dependent on the specific molecular structure and the wavelength of light. researchgate.net For some aromatic amines, direct photolysis is a minor degradation pathway in the absence of photocatalysts. sid.irresearchgate.net
Indirect Photolysis and Photosensitization: In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. nih.gov Upon absorbing sunlight, DOM can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), which then react with and degrade aromatic amines. nih.govacs.org The rates of these reactions are influenced by factors like pH and the concentration and nature of the DOM. nih.gov For instance, the phototransformation of some anilines increases with pH, a trend attributed to the pH-dependent formation of amine-derived radicals. nih.gov
Heterogeneous Photocatalysis: In heterogeneous environmental compartments, such as on the surface of semiconductor particles like titanium dioxide (TiO₂) and manganese dioxide (MnO₂), photocatalysis plays a crucial role. sid.irnih.govoaepublish.com These materials, when irradiated with UV or even visible light, generate electron-hole pairs that lead to the formation of highly reactive species capable of oxidizing aromatic amines. sid.iroaepublish.com The degradation kinetics in such systems often follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface. sid.irresearchgate.net The rate of degradation is influenced by the type and amount of photocatalyst, pH, and the presence of oxygen. sid.irresearchgate.net For example, the photocatalytic degradation of some aniline (B41778) derivatives on Ag-TiO₂ was found to be more effective in alkaline conditions. sid.irresearchgate.net
The following table summarizes the key photochemical pathways for aromatic amines:
| Photochemical Pathway | Description | Key Factors |
| Direct Photolysis | The aromatic amine molecule directly absorbs light energy, leading to its decomposition. | Wavelength of light, quantum yield of the compound. |
| Indirect Photolysis | Degradation is initiated by photosensitizers (e.g., DOM) that absorb light and produce reactive oxygen species. | Concentration and type of photosensitizers, pH, presence of oxygen. |
| Heterogeneous Photocatalysis | Degradation occurs on the surface of semiconductor particles (e.g., TiO₂, MnO₂) activated by light. | Type and concentration of photocatalyst, pH, light intensity. |
Identification and Analysis of Phototransformation Products
The phototransformation of aromatic amines results in a variety of products, the nature of which depends on the specific reaction conditions. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), are essential for the separation and identification of these products. researchgate.netnih.govrsc.org
Common phototransformation products of N-alkylanilines include:
N-Dealkylated products: The cleavage of the N-alkyl bond is a common photochemical reaction. nih.gov For 3-Ethyl-n-methylaniline, this would lead to the formation of 3-ethylaniline (B1664132) and formaldehyde (B43269) or formic acid.
Hydroxylated derivatives: The aromatic ring can be hydroxylated by reactive oxygen species, forming various aminophenol isomers.
Oxidized products: Further oxidation can lead to the formation of nitroso or nitro compounds.
Polymerization products: Radical intermediates can couple to form larger, polymeric structures. mdpi.com
Ring-opened products: Under strong oxidizing conditions, the aromatic ring can be cleaved, leading to the formation of smaller aliphatic acids and eventually mineralization to CO₂, H₂O, and inorganic nitrogen. sid.ir
Azo compounds: In some instances, primary aromatic amines can be oxidized to form colored azo compounds through the dimerization of aminyl radicals. researchgate.net
A study on the photo-oxidation of N-(β-hydroxyethyl)-N-methylaniline (HEMA) identified a dimeric radical cation as a key transient species leading to the formation of a colored product. royalsocietypublishing.org Similarly, the photolysis of N-nitrosodialkylamines has been shown to produce alkylideneimines as primary products. cdnsciencepub.com The identification of such intermediates and final products is crucial for understanding the complete degradation pathway and assessing the potential environmental impact of the transformation products, which can sometimes be more toxic than the parent compound. nih.govrsc.org
Photo-oxidation Mechanisms of Aromatic Amine Structures in Atmospheric and Aquatic Systems
Aquatic Systems: In aquatic environments, the photo-oxidation of aromatic amines is largely driven by reactions with photochemically generated oxidants. The initial step often involves a one-electron oxidation of the amine to form a radical cation. acs.org This radical cation can then undergo various reactions, including deprotonation, dimerization, or reaction with other species.
The reaction with hydroxyl radicals (•OH) is a major degradation pathway. The •OH radical can either add to the aromatic ring or abstract a hydrogen atom from the N-alkyl group. The subsequent reactions of these initial radical adducts lead to the formation of the various products mentioned in the previous section. The presence of dissolved organic matter can have a dual role, acting as a photosensitizer to promote degradation, but also as an inhibitor by quenching reactive species. nih.gov
Atmospheric Systems: In the atmosphere, the primary oxidant is the hydroxyl radical (•OH), which is photochemically generated during the day. nilu.noacs.org The reaction of OH radicals with aromatic amines like this compound is expected to be rapid. The main reaction pathways are hydrogen abstraction from the N-H or C-H bonds of the alkyl groups and OH addition to the aromatic ring. nilu.no
For tertiary amines, recent studies have highlighted the importance of autoxidation, where peroxy radicals formed after the initial OH reaction undergo intramolecular hydrogen shifts, leading to highly oxidized molecules. ku.dk While this compound is a secondary amine, similar, though potentially less efficient, pathways could exist. The atmospheric oxidation of amines can contribute to the formation of secondary organic aerosols (SOA) and ozone. nilu.no The specific products formed will depend on the atmospheric conditions, particularly the levels of nitrogen oxides (NOx). nilu.no Under high-NOx conditions, the formation of nitrated aromatic compounds and nitramines is possible. nilu.noacs.org
The following table outlines the primary atmospheric photo-oxidation steps for an N-alkylaniline:
| Step | Reaction | Products |
| Initiation | Reaction with OH radical | Amino radical, alkyl radical, or OH-adduct radical |
| Propagation | Reaction with O₂ | Peroxy radicals |
| Further Reactions | Reactions with NO, NO₂, HO₂ | Alkoxy radicals, hydroperoxides, nitrated compounds |
| Termination | Radical-radical reactions | Stable end products |
Future Research Directions and Emerging Trends
Development of Next-Generation Catalytic Systems for Sustainable and Atom-Economical Synthesis
A primary thrust in the synthesis of N-alkylanilines, such as 3-Ethyl-n-methylaniline, is the move towards more sustainable and atom-economical methods. nih.govnih.gov Traditional synthesis routes often rely on alkyl halides, which generate significant salt waste. thieme-connect.com Modern research focuses on catalytic N-alkylation using greener alkylating agents like alcohols, which produce water as the only byproduct, or primary amines, which generate ammonia. thieme-connect.com
The development of robust, reusable heterogeneous catalysts is central to this effort. These catalysts offer significant advantages over their homogeneous counterparts by simplifying product separation and catalyst recycling. Research highlights several promising systems:
Non-noble Metal Catalysts: Nickel nanoparticles supported on materials like theta-alumina (Ni/θ-Al2O3) have emerged as highly active and reusable catalysts for the N-alkylation of anilines with alcohols. acs.orgresearchgate.net These systems operate under additive-free conditions and can achieve higher turnover numbers (TON) than some precious metal catalysts. acs.orgresearchgate.net The mechanism is believed to proceed via a "hydrogen-borrowing" pathway. acs.orgresearchgate.net
Precious Metal Catalysts: Palladium on carbon (Pd/C) has been effectively used as a heterogeneous catalyst for the N-alkylation of anilines using primary amines, a process with high atom economy. thieme-connect.com Additionally, complexes of iridium and ruthenium with N-heterocyclic carbene (NHC) ligands have shown high efficiency in the N-alkylation of anilines with alcohols, often performing well in solvent-free media. nih.govacs.org
Iron-Based Catalysts: Environmentally benign iron(II) salts are being explored for the direct C-H amination of arenes to produce N-alkylanilines. chemistryviews.orgorganic-chemistry.org This approach bypasses the need for pre-functionalized starting materials and can be performed under mild conditions. organic-chemistry.org
| Catalyst System | Substrate Examples | Key Features | Reference |
|---|---|---|---|
| Ni/θ-Al₂O₃ | Anilines, Alcohols | Reusable, additive-free, non-noble metal, hydrogen-borrowing mechanism. | acs.orgresearchgate.net |
| Pd/C | Anilines, Primary Amines | Heterogeneous, high atom economy (ammonia byproduct). | thieme-connect.com |
| NHC–Ir(III) / NHC–Ru(II) | Aniline (B41778) derivatives, Benzyl (B1604629) alcohols | High yields, potential for solvent-free conditions. | nih.govacs.org |
| FeSO₄·7H₂O | Arenes, Electrophilic Aminating Reagent | Benign metal, direct C-H amination, mild conditions. | chemistryviews.orgorganic-chemistry.org |
Future work will likely focus on designing catalysts with enhanced stability, lower precious metal loading, and greater tolerance to a wider range of functional groups, further advancing the goals of green chemistry. rsc.org
Integration of Advanced Computational Methodologies for Predictive Chemistry and Reaction Design
The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and understood. For aromatic amines, these methodologies offer powerful tools to predict properties, screen potential reaction pathways, and accelerate the discovery of new molecules and catalysts. nih.gov
Key emerging trends in this area include:
Quantitative Structure-Activity Relationship (QSAR): Machine learning methods, such as support vector regression and neural networks, are being used to develop QSAR models that can predict the biological activity and toxicological endpoints of aromatic amines. nih.govoup.com These models analyze the relationship between the molecular structure of a compound and its properties, enabling in silico screening before synthesis and reducing reliance on extensive experimental testing. nih.govoup.com
Reaction Pathway Prediction: Sophisticated algorithms are being developed to predict viable synthesis pathways for complex molecules. nih.gov By combining neural networks with search algorithms like the Monte Carlo tree search, these tools can analyze vast reaction databases to propose novel and efficient synthetic routes. nih.gov
Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations are employed to gain insight into reaction mechanisms at the molecular level. mdpi.com For instance, DFT can be used to study the binding mechanisms of aniline derivatives to biological targets or to model the interaction of reactants with a catalyst surface, aiding in the rational design of more efficient catalysts. mdpi.comrsc.org
| Methodology | Application for Aromatic Amines | Potential Impact | Reference |
|---|---|---|---|
| Machine Learning (QSAR) | Predicting mutagenicity and other toxicological endpoints. | Accelerates safety assessment; guides design of safer chemicals. | nih.govoup.com |
| Neural Networks & MCTS | Automated synthesis planning and retrosynthesis. | Reduces time and resources for discovering new reaction pathways. | nih.gov |
| Density Functional Theory (DFT) | Investigating enzyme inhibition mechanisms and electronic structures. | Provides insights for rational drug and functional material design. | mdpi.com |
The continued development of these computational tools promises to create a more predictive and efficient paradigm for chemical research, minimizing trial-and-error experimentation and enabling the targeted design of molecules like this compound with specific, desired properties.
Exploration of Novel Derivatization Strategies for Advanced Functional Materials
Aromatic amines are versatile precursors for a wide range of advanced functional materials used in fields from medicine to electronics. chemistryviews.orgwiley-vch.de Research into novel derivatization strategies for this compound and related structures aims to synthesize new molecules with unique chemical, physical, and biological properties. wiley.com
One significant area of exploration is in medicinal chemistry. For example, novel 3-ethylaniline (B1664132) hybrid imino-thiazolidinones have been synthesized and evaluated for their potential as inhibitors of carbonic anhydrase II, an enzyme that is an emerging target for cancer treatment. mdpi.com In this research, the 3-ethylaniline core was systematically modified, and the resulting derivatives were tested for their inhibitory activity. mdpi.com
Future research will likely expand into other areas of materials science:
Organic Electronics: Modifying the electronic properties of the aniline core could lead to new organic semiconductors, conductors, or materials for light-emitting diodes (OLEDs).
Smart Polymers: Incorporating N-alkylaniline derivatives into polymer chains could create materials that respond to stimuli such as pH, light, or temperature, with applications in sensors and drug delivery.
Dyes and Pigments: Continued derivatization can fine-tune the chromophoric properties of aniline-based molecules for advanced and specialized dyes.
The systematic exploration of these derivatization pathways, guided by computational predictions, will be crucial for unlocking the full potential of aromatic amines as building blocks for the next generation of functional materials. wiley-vch.de
Deeper Mechanistic Understanding of Complex Heterogeneous Catalytic Processes Involving Aromatic Amines
While numerous effective heterogeneous catalysts have been developed, a deep, fundamental understanding of the reaction mechanisms at the catalyst surface often remains elusive. rsc.org Elucidating these mechanisms is paramount for moving beyond incremental improvements and toward the rational design of truly novel and superior catalysts. rsc.orgdigitellinc.com
Advanced research in this area combines kinetic studies, sophisticated in-situ characterization techniques, and high-level computational modeling. rsc.org Key questions being addressed for catalytic systems relevant to aromatic amine synthesis include:
Nature of the Active Site: Determining whether the active catalytic species are single metal atoms, nanoparticles, or specific sites at the metal-support interface. acs.orgacs.org For Ni/θ-Al2O3 catalysts used in N-alkylation, it has been proposed that the active site is the interface between low-coordinated nickel atoms and the acid-base sites of the alumina (B75360) support. acs.orgresearchgate.net
Role of the Support: Understanding how the chemical and physical properties of the support material (e.g., its acidity, basicity, and surface area) influence catalytic activity and selectivity. acs.orgresearchgate.net
Reaction Intermediates: Identifying and characterizing transient species that form on the catalyst surface during the reaction, which is critical for confirming proposed mechanistic pathways like the hydrogen-borrowing cycle.
Gaining this level of mechanistic insight allows for the targeted optimization of catalyst design—for instance, by tuning the particle size of the metal, modifying the support material, or introducing promoters to favor specific reaction pathways. rsc.org This fundamental approach is essential for overcoming existing limitations in catalytic efficiency and selectivity for the synthesis of this compound and other valuable aromatic amines.
Q & A
Q. What are the key synthetic routes for 3-Ethyl-N-methylaniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound typically involves alkylation or reductive amination. For example, ethylation of N-methylaniline using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux conditions (80–100°C, 12–24 hours) can yield the target compound . Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), catalyst selection (e.g., phase-transfer catalysts for biphasic systems), and stoichiometric ratios (1:1.2 molar ratio of N-methylaniline to ethyl halide). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product (>98%) .
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer :
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against commercial standards or spiked samples .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns. For this compound, expect aromatic proton signals in the δ 6.5–7.2 ppm range (meta-substitution), a singlet for N-methyl at δ 2.8–3.1 ppm, and ethyl group signals (CH₂ at δ 1.2–1.4 ppm, CH₃ at δ 0.9–1.1 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 149 (C₉H₁₃N) .
Q. What are the key physical and chemical properties of this compound, and how can they be experimentally determined?
- Methodological Answer :
- Physical Properties :
- Melting Point : Use differential scanning calorimetry (DSC). Expected range: -10 to 10°C (similar to N-ethyl-N-methylaniline analogs) .
- Boiling Point : Determine via distillation under reduced pressure (e.g., 100–120°C at 10 mmHg).
- Solubility : Test in solvents (e.g., ethanol, DCM) via gravimetric analysis. Polar aprotic solvents generally exhibit higher solubility due to amine basicity .
- Chemical Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC or TLC .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., para to the ethyl group). Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy for reaction enthalpies . Solvent effects (PCM model) and vibrational frequency analysis (to confirm minima) are essential. Compare computed NMR shifts with experimental data to validate models .
Q. How should researchers resolve contradictions in reported experimental data (e.g., conflicting reaction yields or spectroscopic assignments)?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS for yield, XRD for crystal structure).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5°C for melting points, ±2% for GC area counts).
- Reproducibility : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). For spectral discrepancies, compare with computed spectra (DFT) or use deuterated solvents to eliminate artifact peaks .
Q. What mechanistic insights can be gained from studying the catalytic hydrogenation of this compound derivatives?
- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to probe reaction pathways. For example, hydrogenation over Pd/C (1 atm H₂, 25°C) may follow a Langmuir-Hinshelwood mechanism. Monitor intermediates via in situ IR spectroscopy or stopped-flow techniques. Computational studies (DFT) can identify transition states and activation barriers for hydrogen adsorption and C-N bond cleavage .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
